molecular formula C25H22N2O2 B12477811 N-(2,2-diphenylethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

N-(2,2-diphenylethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B12477811
M. Wt: 382.5 g/mol
InChI Key: SXXOTHGDPVFARA-UHFFFAOYSA-N
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Description

N-(2,2-diphenylethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diphenylethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group at the 2-position of the indole ring can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the indole derivative and the 2,2-diphenylethylamine. This can be achieved through the reaction of the indole derivative with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diphenylethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide or indole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(2,2-diphenylethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects through modulation of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-diphenylethyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the methyl group at the 2-position of the indole ring.

    N-(2,2-diphenylethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoethanamide: Has a different amide structure.

Uniqueness

N-(2,2-diphenylethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the specific substitution pattern on the indole ring and the presence of the 2,2-diphenylethyl group. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

N-(2,2-diphenylethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C25H22N2O2/c1-17-23(20-14-8-9-15-22(20)27-17)24(28)25(29)26-16-21(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,21,27H,16H2,1H3,(H,26,29)

InChI Key

SXXOTHGDPVFARA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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